molecular formula C19H20N2O4S B4689839 butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate

butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate

Cat. No. B4689839
M. Wt: 372.4 g/mol
InChI Key: FTONUHCWCXCSHI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, commonly known as BFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFA belongs to the family of thioester compounds and has been found to have a wide range of biological activities.

Mechanism of Action

BFA exerts its biological effects by binding to a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of protein trafficking. BFA binds to ARF and prevents it from functioning properly, leading to the disruption of protein transport between the Golgi apparatus and the endoplasmic reticulum.
Biochemical and Physiological Effects:
BFA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. BFA has also been found to have anti-viral properties and has been studied for its potential use in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BFA in lab experiments is its ability to selectively inhibit protein trafficking. This makes it a valuable tool for studying the mechanisms involved in protein secretion and trafficking. However, BFA has some limitations as well. It is a toxic compound and can cause cell death at high concentrations. Additionally, it has been found to have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on BFA. One area of interest is the development of new analogs of BFA that have improved specificity and reduced toxicity. Another area of interest is the use of BFA in combination with other compounds to enhance its anti-cancer and anti-viral properties. Additionally, BFA could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders.

Scientific Research Applications

BFA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including its ability to inhibit protein transport between the Golgi apparatus and the endoplasmic reticulum. This makes it a valuable tool for studying protein trafficking and secretion in cells.

properties

IUPAC Name

butyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-3-12-25-18(23)14-6-8-15(9-7-14)20-19(26)21-17(22)11-10-16-5-4-13-24-16/h4-11,13H,2-3,12H2,1H3,(H2,20,21,22,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTONUHCWCXCSHI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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